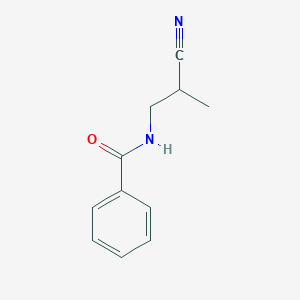

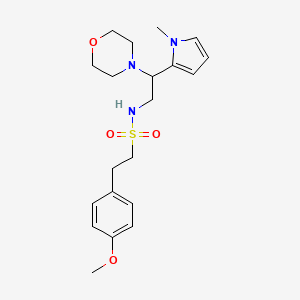

![molecular formula C22H20N4O2 B2896034 3-甲基-N-(4-甲基苄基)-4-氧代-1-苯基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 941890-93-3](/img/structure/B2896034.png)

3-甲基-N-(4-甲基苄基)-4-氧代-1-苯基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

科学研究应用

Anticancer Properties

The pyrazolo[3,4-b]pyridine scaffold exhibits promising anticancer activity. Researchers have investigated its potential as a novel chemotherapeutic agent. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and synergistic effects with existing drugs is ongoing .

Anti-Inflammatory Activity

The carboxamide moiety in this compound contributes to its anti-inflammatory properties. It may modulate cytokine production, inhibit inflammatory pathways, and suppress immune responses. Researchers are keen on understanding its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

The benzyl group and the pyrazolo ring system hint at neuroactivity. Studies have explored its neuroprotective potential against oxidative stress, neurodegenerative disorders, and ischemic injuries. Researchers investigate its ability to enhance neuronal survival and promote synaptic plasticity .

Antiviral Applications

The oxo group and the aromatic phenyl ring suggest antiviral activity. Researchers have examined its efficacy against RNA viruses, including flaviviruses and coronaviruses. The compound’s interactions with viral enzymes and replication processes are under scrutiny .

Metabolic Disorders

The pyrazolo[3,4-b]pyridine scaffold may impact metabolic pathways. Investigations focus on its role in regulating glucose metabolism, lipid homeostasis, and insulin sensitivity. Potential applications include managing type 2 diabetes and obesity-related complications .

Chemical Biology and Drug Design

Researchers employ this compound as a chemical probe to study biological processes. Its unique structure allows for specific interactions with target proteins. By modifying its substituents, scientists aim to design derivatives with improved selectivity and efficacy for various therapeutic targets .

未来方向

作用机制

Target of Action

It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Compounds with similar structures are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the compound, enabling it to interact with its targets in a specific manner.

Biochemical Pathways

It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have diverse biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have diverse biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

属性

IUPAC Name |

3-methyl-N-[(4-methylphenyl)methyl]-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)12-24-22(28)18-13-23-21-19(20(18)27)15(2)25-26(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWNNJZVSGDXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

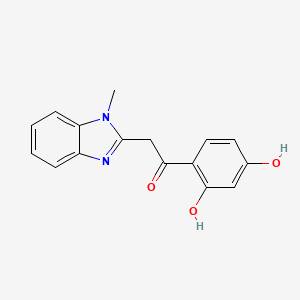

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)

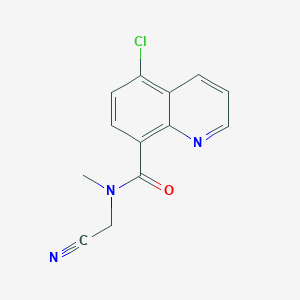

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

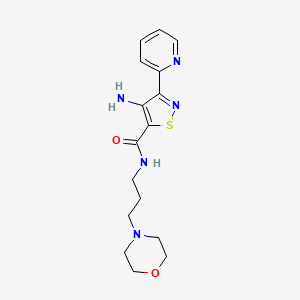

![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)

![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)